molecular formula C26H23FN2O5S B2804392 2-[3-(4-ethoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 895645-92-8

2-[3-(4-ethoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2804392
CAS No.: 895645-92-8
M. Wt: 494.54
InChI Key: LADOSEVIPLLBRI-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-ethoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a quinoline derivative featuring a 4-ethoxybenzenesulfonyl group at position 3, a methyl substituent at position 6 of the quinoline core, and an acetamide moiety linked to a 4-fluorophenyl group. Quinoline-based compounds are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5S/c1-3-34-20-9-11-21(12-10-20)35(32,33)24-15-29(23-13-4-17(2)14-22(23)26(24)31)16-25(30)28-19-7-5-18(27)6-8-19/h4-15H,3,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADOSEVIPLLBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-ethoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Ethoxyphenyl Group: This step involves nucleophilic substitution reactions, where the ethoxy group is introduced using ethyl halides.

    Formation of the Acetamide Moiety: This can be achieved through acylation reactions, where acetic anhydride or acetyl chloride reacts with the amine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfides or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(4-ethoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the quinoline core can intercalate with DNA or interact with protein structures. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural differences between the target compound and analogs identified in the evidence:

Compound Quinoline Substituents Sulfonyl Group Acetamide Substituent CAS Number
Target Compound: 2-[3-(4-ethoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide 3-(4-ethoxybenzenesulfonyl), 6-methyl 4-ethoxybenzenesulfonyl 4-fluorophenyl Not provided
: 2-[6-ethoxy-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide 6-ethoxy, 3-(4-fluorobenzenesulfonyl) 4-fluorobenzenesulfonyl 2-methylphenyl 866729-70-6
: 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide 3-benzenesulfonyl, 6-ethyl Unsubstituted benzenesulfonyl 4-chlorophenyl 866590-95-6

Key Observations:

Sulfonyl Group Variations :

  • The target compound’s 4-ethoxybenzenesulfonyl group introduces an electron-donating ethoxy substituent, which may enhance solubility compared to the 4-fluorobenzenesulfonyl () or unsubstituted benzenesulfonyl (). Ethoxy groups typically increase hydrophilicity, while fluorine or chlorine substituents () may modulate electronic effects or binding affinity .

Quinoline Core Modifications: The 6-methyl substituent (target) vs. 6-ethoxy () or 6-ethyl () alters steric bulk and lipophilicity.

Acetamide Substituents :

  • The 4-fluorophenyl group (target) differs from 2-methylphenyl () and 4-chlorophenyl (). Fluorine’s electronegativity and small size may optimize binding interactions, while chlorine’s larger size and lipophilicity () could influence pharmacokinetics .

Limitations of Available Data

The provided evidence lacks direct pharmacological or physicochemical data for the target compound and its analogs. Structural comparisons are thus speculative, based on substituent effects and general medicinal chemistry principles. Further experimental studies are required to validate hypotheses regarding solubility, potency, or metabolic stability.

Biological Activity

The compound 2-[3-(4-ethoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-cancer, and anti-inflammatory effects, along with relevant case studies and research findings.

  • Molecular Formula : C18H21N3O4S
  • Molecular Weight : 373.44 g/mol
  • CAS Number : Not specifically listed in the provided sources but can be derived from its structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on related benzoxazepine derivatives highlighted their effectiveness against certain bacterial strains, suggesting a potential for this compound to demonstrate similar activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anti-Cancer Activity

The anti-cancer potential of this compound has been evaluated in various studies. For instance, derivatives of quinoline have shown significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). These studies typically involve assessing cell viability through assays such as MTT or XTT, where a decrease in cell viability indicates cytotoxic effects .

Table 1: Cytotoxicity of Related Compounds on Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-725Cell cycle arrest
Compound CA54920Inhibition of DNA synthesis

Anti-Inflammatory Activity

Inflammation is a critical factor in various diseases, including cancer. Studies have shown that compounds with similar structures can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The anti-inflammatory effects are often attributed to the inhibition of NF-kB signaling pathways or the modulation of COX enzymes .

Case Studies and Research Findings

  • Study on Quinoline Derivatives : A recent investigation into quinoline derivatives demonstrated that modifications at the sulfonamide position significantly enhanced anti-cancer activity against solid tumors. The study reported that specific substitutions led to increased apoptosis in cancer cells, indicating the importance of chemical structure in biological efficacy .
  • In Vivo Efficacy : Animal models have been employed to assess the in vivo efficacy of related compounds. For instance, administration of a structurally similar compound resulted in significant tumor reduction in xenograft models, suggesting that this class of compounds could be developed into effective therapeutic agents .
  • Mechanistic Insights : Advanced research techniques such as molecular docking and simulations have been utilized to understand the binding interactions between these compounds and their biological targets. This approach has provided insights into how structural variations influence biological activity and can guide future drug design efforts .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound with high purity?

The synthesis involves multi-step organic reactions, starting with the quinoline core formation followed by sulfonyl and fluorophenyl group introductions. Key steps include:

  • Friedländer synthesis for the quinoline core via condensation of aniline derivatives with ketones under acidic/basic catalysis .
  • Sulfonylation using 4-ethoxybenzenesulfonyl chloride under controlled temperatures (e.g., 0–25°C) to avoid side reactions .
  • Acetamide coupling via nucleophilic substitution with N-(4-fluorophenyl)acetamide, requiring anhydrous solvents (e.g., DMF) and catalysts like HOBt/DCC . Optimization strategies include HPLC purification and monitoring via TLC/NMR to ensure >95% purity .

Q. How can spectroscopic methods (NMR, MS) resolve structural ambiguities in this compound?

  • 1H/13C NMR : Assign peaks for the quinoline core (δ 7.5–8.5 ppm for aromatic protons) and acetamide moiety (δ 2.1–2.3 ppm for methyl groups) .
  • High-resolution MS : Confirm molecular weight (e.g., [M+H]+ at m/z 483.15) and fragmentation patterns to validate substituents .
  • X-ray crystallography (if crystals are obtainable) provides definitive spatial arrangement, as seen in related sulfonamide-quinoline derivatives .

Q. What are the primary biological targets inferred from structural analogs?

Structural analogs (e.g., fluorobenzoyl-quinoline derivatives) show activity as kinase inhibitors (e.g., EGFR, VEGFR) and apoptosis inducers via caspase-3/7 activation . The sulfonyl group may enhance binding to ATP pockets in enzymes, while the fluorophenyl moiety improves membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) using guidelines like NIH/WHO recommendations.
  • Compound stability : Test degradation under storage/assay conditions via LC-MS .
  • Structural analogs : Compare activity of derivatives (e.g., chloro vs. methyl substituents) to identify critical pharmacophores . Example: A study reported MIC = 50 µg/mL against E. coli, while another showed no activity; re-testing under anaerobic conditions resolved the discrepancy .

Q. What computational methods predict the compound’s reactivity and binding modes?

  • Quantum mechanical calculations : Use Gaussian or ORCA to model sulfonyl group electrophilicity and reaction pathways (e.g., nucleophilic substitution at the quinoline 3-position) .
  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains (PDB: 1M17) to identify key hydrogen bonds (e.g., between sulfonyl oxygen and Lys721) .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories to prioritize synthetic targets .

Q. How can statistical design of experiments (DoE) optimize reaction conditions?

Apply Box-Behnken or central composite designs to variables:

  • Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (5–15 mol%).
  • Responses : Yield, purity, reaction time. Example: A 3-factor DoE reduced reaction steps for a related acetamide from 7 to 4, achieving 88% yield .

Methodological Recommendations

  • For metabolic stability : Use in vitro hepatocyte models (e.g., human HepG2 cells) with LC-MS to quantify half-life and CYP450 interactions .
  • For regioselective modifications : Employ protecting groups (e.g., tert-butyl for sulfonyl) during synthesis to direct functionalization .

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